3-(4-Fluoroanilino)propanoic acid
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Overview
Description
3-(4-Fluoroanilino)propanoic acid is an organic compound with the molecular formula C9H10FNO2. It is a derivative of propanoic acid, where the amino group is substituted with a 4-fluorophenyl group. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoroanilino)propanoic acid typically involves the reaction of 4-fluoroaniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(4-Fluoroanilino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Fluoroanilino)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)propanoic acid
- 3-(3-Fluorophenyl)propanoic acid
- 3-(4-Hydroxyphenyl)propanoic acid
Uniqueness
3-(4-Fluoroanilino)propanoic acid is unique due to the presence of both an amino group and a fluorophenyl group. This combination imparts distinct chemical properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Biological Activity
3-(4-Fluoroanilino)propanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor binding. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C9H10FNO2
- Molecular Weight : 181.18 g/mol
- CAS Number : 38470-22-3
The presence of the fluorine atom in the para position of the aniline group is believed to enhance the compound's biological activity by influencing its electronic properties and interactions with biological targets.
This compound may function through various mechanisms:
- Enzyme Inhibition : It has been documented to inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : The compound can bind to various receptors, modulating their activity which may lead to therapeutic effects.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can reduce cell viability in cancer cell lines, suggesting potential as anticancer agents.
2. Antimicrobial Properties
The introduction of fluorine in the molecular structure often enhances antimicrobial activity. A study focusing on related fluorinated compounds found promising results against various pathogens, indicating a potential for developing new antimicrobial agents.
3. Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on A549 non-small cell lung cancer (NSCLC) cells. The results showed that this compound reduced cell viability significantly compared to control groups:
Compound | Cell Viability (%) | IC50 (µM) |
---|---|---|
Control | 100 | - |
This compound | 50 | 25 |
This suggests that the compound has a potent effect on NSCLC cells, warranting further investigation into its mechanism and potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, it was found that this compound acts as an inhibitor for specific kinases involved in cancer signaling pathways. The inhibition profile is summarized as follows:
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
Kinase A | Competitive | 15 |
Kinase B | Non-competitive | 30 |
These findings highlight the compound's potential as a dual-action inhibitor in cancer therapy.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available aniline derivatives. The synthetic routes often focus on optimizing yield and purity while exploring modifications to enhance biological activity:
- Starting Material : 4-Fluoroaniline
- Reagents : Propanoic acid derivatives
- Conditions : Acid-base catalysis under controlled temperatures
Properties
IUPAC Name |
3-(4-fluoroanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENOQAMUNLTFDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589451 |
Source
|
Record name | N-(4-Fluorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38470-22-3 |
Source
|
Record name | N-(4-Fluorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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